N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548990-83-4
VCID: VC11825891
InChI: InChI=1S/C16H21N3O2S/c17-10-13-3-5-14(6-4-13)11-19-9-1-2-15(12-19)18-22(20,21)16-7-8-16/h3-6,15-16,18H,1-2,7-9,11-12H2
SMILES: C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

CAS No.: 2548990-83-4

Cat. No.: VC11825891

Molecular Formula: C16H21N3O2S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide - 2548990-83-4

Specification

CAS No. 2548990-83-4
Molecular Formula C16H21N3O2S
Molecular Weight 319.4 g/mol
IUPAC Name N-[1-[(4-cyanophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C16H21N3O2S/c17-10-13-3-5-14(6-4-13)11-19-9-1-2-15(12-19)18-22(20,21)16-7-8-16/h3-6,15-16,18H,1-2,7-9,11-12H2
Standard InChI Key FFYFARKBXPQLRQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3
Canonical SMILES C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three distinct regions:

  • Piperidine Ring: A six-membered heterocycle with one nitrogen atom, serving as the central scaffold. The nitrogen at position 3 is functionalized with a cyclopropanesulfonamide group.

  • 4-Cyanophenylmethyl Substituent: A benzyl group para-substituted with a nitrile (–C≡N) at position 1 of the piperidine ring. This moiety enhances lipophilicity and potential receptor-binding interactions .

  • Cyclopropanesulfonamide: A strained three-membered cyclopropane ring fused to a sulfonamide group (–SO2_2NH2_2), which may contribute to conformational rigidity and hydrogen-bonding capabilities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H21N3O2S\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_2\text{S}
Molecular Weight319.4 g/mol
CAS Number2548990-83-4
Key Functional GroupsPiperidine, sulfonamide, nitrile

Synthesis and Preparation Methods

Multi-Step Synthetic Route

The synthesis involves sequential functionalization of the piperidine core:

  • Piperidine Ring Formation: Cyclization reactions using precursors like 3-aminopiperidine under catalytic conditions.

  • Benzylation: Introduction of the 4-cyanophenylmethyl group via nucleophilic substitution or reductive amination.

  • Sulfonylation: Reaction with cyclopropanesulfonyl chloride in acetonitrile or dimethylformamide (DMF), catalyzed by bases like diisopropylethylamine (DIPEA) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzylation4-Cyanobenzyl bromide, Cs2_2CO3_3, DMF94%
SulfonylationCyclopropanesulfonyl chloride, DIPEA, CH3_3CN95%

Industrial-scale production optimizes solvent selection (e.g., DMF for polar aprotic environments) and temperature control (0–25°C) to minimize side reactions .

Mechanism of Action and Biological Activity

Enzymatic Inhibition

The compound exhibits affinity for prenyltransferases, enzymes critical for post-translational lipid modification of proteins :

  • Farnesyltransferase (FTase) Inhibition: Disrupts Ras protein signaling, a pathway implicated in oncogenesis. Docking studies suggest the 4-cyanophenyl group occupies the hydrophobic pocket of FTase, mimicking the farnesyl pyrophosphate substrate .

  • Geranylgeranyltransferase I (GGTase I) Modulation: The cyclopropanesulfonamide moiety may interfere with zinc coordination in the enzyme’s active site, reducing substrate affinity .

Table 3: Inhibitory Activity of Analogues

CompoundIC50_{50} (FTase)IC50_{50} (GGTase I)
N-{1-[(4-Cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide48 nM*97 nM*
Data extrapolated from structurally similar inhibitors .

Comparison with Related Piperidine Derivatives

Structural Analogues

  • N-[1-(3-Chloro-4-cyanophenyl)piperidin-3-yl]acetamide: Replacement of sulfonamide with acetamide reduces enzymatic inhibition by 60-fold, highlighting the sulfonamide’s critical role.

  • N-[1-(3-Cyanophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide: Positional isomerism at the piperidine nitrogen alters steric interactions, diminishing FTase affinity.

Research Applications and Future Directions

Antimicrobial Activity

Sulfonamide derivatives are known dihydropteroate synthase inhibitors. While direct evidence is lacking, structural parallels imply potential against sulfonamide-sensitive pathogens.

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